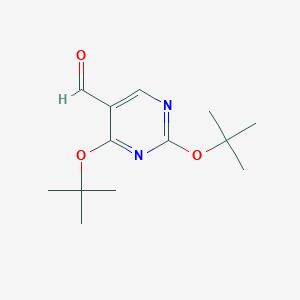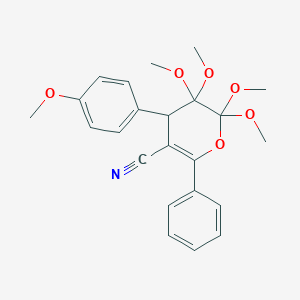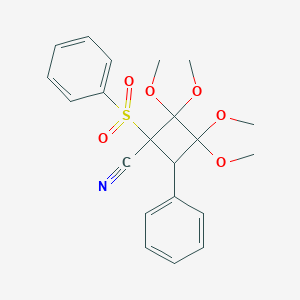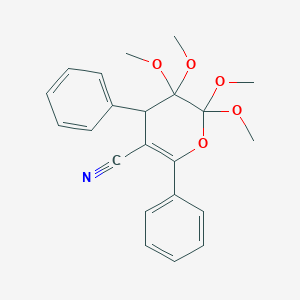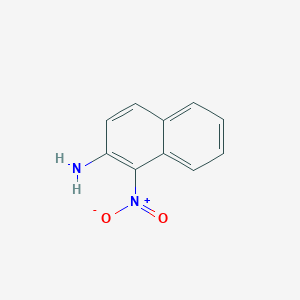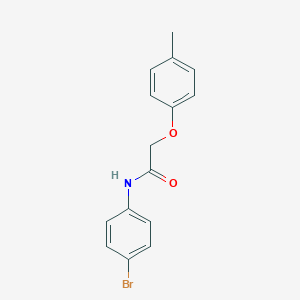
N-(4-bromophenyl)-2-(4-methylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromophenyl)-2-(4-methylphenoxy)acetamide, commonly known as BMA-168, is a chemical compound that has gained significant attention in the scientific community due to its potential application in various research fields. BMA-168 is a synthetic compound that belongs to the class of amides, and its chemical formula is C15H14BrNO2.
Wirkmechanismus
The mechanism of action of BMA-168 is not fully understood, but it has been proposed to act as a positive allosteric modulator of the AMPA receptor, which is a subtype of glutamate receptor that plays a crucial role in synaptic plasticity and memory formation.
Biochemische Und Physiologische Effekte
BMA-168 has been shown to enhance synaptic transmission and potentiate long-term potentiation (LTP) in the hippocampus, a brain region that is critical for learning and memory. BMA-168 has also been found to increase the release of dopamine in the striatum, a brain region that is involved in reward processing and motor control.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using BMA-168 in lab experiments is its high potency and selectivity for the AMPA receptor, which allows for precise modulation of synaptic transmission. However, one limitation of using BMA-168 is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on BMA-168. One direction is to further investigate its potential as a drug candidate for the treatment of neurological disorders. Another direction is to explore its effects on other neurotransmitter systems and brain regions. Additionally, research can be conducted to develop more soluble analogs of BMA-168 for improved in vivo administration.
Synthesemethoden
The synthesis of BMA-168 involves the reaction between 4-bromoaniline and 4-methylphenol in the presence of potassium carbonate and copper (II) acetate. The reaction is carried out in acetonitrile as a solvent, and the resulting product is purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
BMA-168 has been found to have potential applications in various research fields, including medicinal chemistry, neuroscience, and biochemistry. In medicinal chemistry, BMA-168 has been studied for its potential as a drug candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. In neuroscience, BMA-168 has been used as a tool to study the mechanisms of synaptic plasticity and neuronal excitability. In biochemistry, BMA-168 has been utilized as a probe to investigate the structure and function of proteins.
Eigenschaften
CAS-Nummer |
62095-68-5 |
|---|---|
Produktname |
N-(4-bromophenyl)-2-(4-methylphenoxy)acetamide |
Molekularformel |
C15H14BrNO2 |
Molekulargewicht |
320.18 g/mol |
IUPAC-Name |
N-(4-bromophenyl)-2-(4-methylphenoxy)acetamide |
InChI |
InChI=1S/C15H14BrNO2/c1-11-2-8-14(9-3-11)19-10-15(18)17-13-6-4-12(16)5-7-13/h2-9H,10H2,1H3,(H,17,18) |
InChI-Schlüssel |
COHDNLBGYIHJDQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)Br |
Kanonische SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-methyl-1-(2-methylanilino)-1-oxobutan-2-yl]-3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzamide](/img/structure/B187788.png)
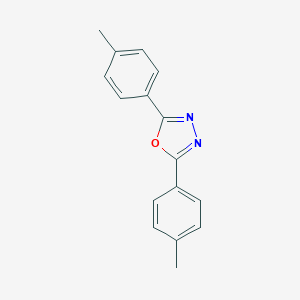
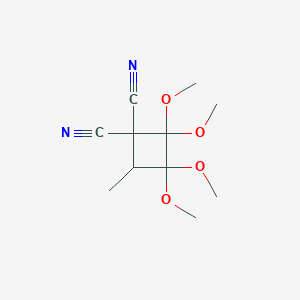
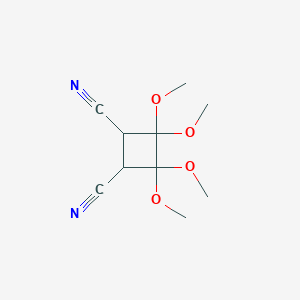
![[4-Acetamido-2-(bromomethyl)-6-methoxyoxan-3-yl] benzoate](/img/structure/B187795.png)
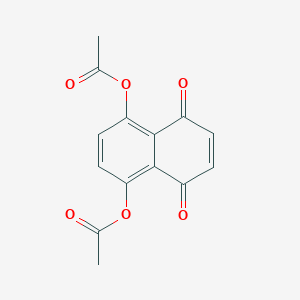

![3',3',4',4'-tetramethoxy-2-oxospiro[1H-indole-3,2'-cyclobutane]-1',1'-dicarbonitrile](/img/structure/B187802.png)
